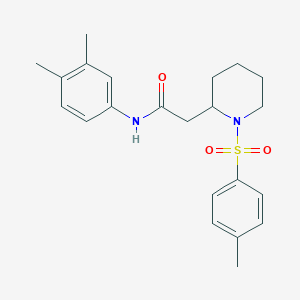

N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16-7-11-21(12-8-16)28(26,27)24-13-5-4-6-20(24)15-22(25)23-19-10-9-17(2)18(3)14-19/h7-12,14,20H,4-6,13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZOOZBYUUWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: Tosylation of the piperidine ring is achieved using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Substitution with Dimethylphenyl Group: The final step involves the substitution of the acetamide moiety with the 3,4-dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.

Reduction: Reduction reactions could target the acetamide moiety or the tosyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Pathways Involved: The compound may influence pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

- 3,4-Dimethylphenyl vs. Other Substitution Patterns: 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b): Shares the 3,4-dimethylphenyl group but lacks the tosylpiperidine moiety. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: Features 2,6-dimethylphenyl substitution, which reduces steric hindrance near the acetamide group compared to 3,4-dimethyl substitution. The diethylamino group introduces basicity, contrasting with the sulfonamide’s acidity in the target compound .

Acetamide Modifications

- Sulfonamide Derivatives: N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (10): Incorporates a sulfamoylphenyl-quinazolinyl group, increasing molecular weight (592.03 g/mol) and likely reducing CNS permeability compared to the target’s smaller tosylpiperidine group . Benzothiazole Acetamides (EP3 348 550A1): Replace the dimethylphenyl group with halogenated or methoxy-substituted aryl rings.

Physical Properties

- Melting Points and Solubility :

- The dichlorophenylacetamide derivative in has a high melting point (473–475 K), attributed to hydrogen-bonded dimerization via N–H⋯O interactions . The target compound’s tosyl group may similarly promote crystallinity but could reduce melting points relative to sulfamoylquinazolinyl analogs .

- Lipophilicity: The 3,4-dimethylphenyl and tosyl groups likely increase logP values compared to hydroxy/methoxy-substituted analogs (e.g., 9b ), enhancing membrane permeability but reducing aqueous solubility .

Functional Comparisons

Pharmacokinetic Considerations

- Sulfonamide vs.

- Metabolic Stability: Piperidine rings are prone to oxidative metabolism, but tosylation may slow degradation compared to non-sulfonylated analogs .

Biological Activity

N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tosyl group and an acetamide moiety attached to a dimethylphenyl group. Its IUPAC name is N-(3,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : Achieved through tosyl chloride in the presence of a base like pyridine.

- Attachment of the Acetamide Moiety : Via acylation using acetic anhydride or acetyl chloride.

- Substitution with Dimethylphenyl Group : Through nucleophilic substitution reactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could affect metabolic pathways.

- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to inflammation and pain.

- Interaction with Biomolecules : The tosyl group enhances stability and solubility, potentially increasing bioavailability.

Biological Activity and Research Findings

Research has indicated various biological activities associated with this compound:

Antibacterial Activity

A study highlighted the antibacterial potential of compounds derived from similar structures, including those containing tosylpiperidine moieties. Compounds were evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial properties, suggesting that this compound may share similar efficacy .

Comparative Studies

To understand its efficacy better, comparisons were made with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(3,4-dimethylphenyl)-2-(1-benzylpiperidin-2-yl)acetamide | Moderate antibacterial activity |

| N-(3,5-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Stronger analgesic effects |

This table illustrates the varied biological activities of compounds structurally related to this compound.

Case Studies

In one notable case study, researchers synthesized a series of propanamide derivatives incorporating tosyl and piperidine groups. These compounds were subjected to antibacterial testing against multiple strains. Results showed that certain derivatives displayed potent antibacterial activity, reinforcing the potential of tosyl-containing acetamides in therapeutic applications .

Q & A

Basic: What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling a piperidine derivative with a tosyl group and a substituted acetamide moiety. Key steps include:

- Acylation : Reacting 1-tosylpiperidin-2-yl acetic acid with N-(3,4-dimethylphenyl)amine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous dimethyl sulfoxide (DMSO) to form the acetamide bond .

- Purification : Post-reaction, the product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography or recrystallization .

- Optimization : Yield (70–85%) and purity (>95%) depend on stoichiometric ratios, reaction temperature (50–80°C), and solvent choice (e.g., DMSO enhances solubility of polar intermediates) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming structural integrity. Key signals include:

- Aromatic protons (δ 6.8–7.2 ppm for the 3,4-dimethylphenyl group).

- Tosyl group protons (δ 2.4 ppm for the methyl group) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is used to resolve crystal structures, revealing dihedral angles between aromatic rings (e.g., 54.8°–77.5°), hydrogen-bonding patterns, and torsional strain in the piperidine ring .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 443.2 [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or target specificity. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, enzyme inhibition assays (e.g., lipoxygenase or kinase) should use identical substrate concentrations .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., sulfonamide vs. tosyl groups) to identify critical functional groups. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like quinazoline-based enzymes .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, conflicting cytotoxicity results may stem from varying cell permeability or metabolic stability .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using software like GROMACS. Parameters include binding free energy (ΔG) and residence time .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of the tosyl group on π-π stacking with aromatic residues in enzyme active sites .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors in the acetamide moiety) using tools like Schrödinger’s Phase .

Advanced: How should researchers design experiments to assess metabolic stability and toxicity?

Methodological Answer:

- In Vitro Metabolism :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) .

- CYP450 Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .

- Toxicology Screening :

- Ames Test : Evaluate mutagenicity in Salmonella strains (e.g., TA98) .

- hERG Assay : Measure potassium channel blockade using patch-clamp electrophysiology to predict cardiotoxicity .

Basic: What are the challenges in achieving enantiomeric purity during synthesis, and how are they addressed?

Methodological Answer:

- Chiral Resolution : The piperidine ring can introduce stereocenters. Techniques include:

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to control stereochemistry .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Advanced: How do crystallographic packing interactions influence the compound’s physicochemical properties?

Methodological Answer:

- Hydrogen Bonding : X-ray structures reveal N–H⋯O and C–H⋯O interactions, which impact solubility and melting point. For example, dimer formation via N–H⋯O bonds (R₂²(10) motifs) increases thermal stability .

- Pi Stacking : Planar aromatic groups (e.g., 3,4-dimethylphenyl) engage in π-π interactions, affecting crystal density and dissolution rates .

Advanced: What strategies are used to improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Modify the tosyl group to a hydrolyzable ester, enhancing membrane permeability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA (poly(lactic-co-glycolic acid)) nanoparticles to improve aqueous solubility and sustained release .

- LogP Optimization : Adjust substituents (e.g., methyl vs. methoxy groups) to achieve a logP of 2–3, balancing hydrophobicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.